molecular formula C22H25BrN4O3 B3986997 N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide

N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B3986997
M. Wt: 473.4 g/mol
InChI Key: PZFLDHIONYAHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}ethanediamide, commonly known as BPP-2a, is a compound that has been extensively studied for its potential use in scientific research. BPP-2a is a piperazine derivative that has been synthesized to target specific receptors in the brain and central nervous system.

Mechanism of Action

BPP-2a acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of this receptor, BPP-2a is able to modulate the release of dopamine in the brain, which can have an impact on mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects
BPP-2a has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications for the treatment of mood disorders. It has also been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This suggests that BPP-2a may have potential applications in the treatment of addiction and substance abuse disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPP-2a is its selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of BPP-2a is that it has a relatively short half-life, which can make it difficult to study its long-term effects in animal models.

Future Directions

There are several potential future directions for research on BPP-2a. One area of interest is the potential therapeutic applications of BPP-2a for the treatment of mood disorders, addiction, and substance abuse disorders. Another area of interest is the role of the dopamine D3 receptor in various physiological and behavioral processes, and how BPP-2a can be used to study this receptor in more detail. Additionally, there may be potential applications for BPP-2a in the development of new drugs for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

BPP-2a has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BPP-2a has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.

properties

IUPAC Name

N'-benzyl-N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O3/c23-19-8-4-7-18(15-19)22(30)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFLDHIONYAHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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